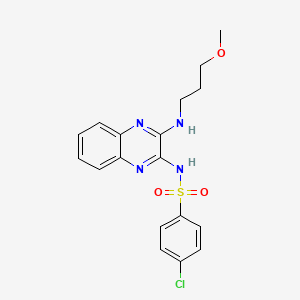

4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is a chemical compound. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications .

Molecular Structure Analysis

The molecular structure of “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” is not explicitly mentioned in the retrieved data .Chemical Reactions Analysis

The specific chemical reactions involving “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide” are not available in the retrieved data .Aplicaciones Científicas De Investigación

Anticancer Applications

The crystal structure analysis of closely related compounds reveals insights into their potential anticancer activities. For example, the structural determination of quinoxaline derivatives has laid a foundation for understanding their interaction with biological targets, showcasing their potential as antitumor agents. Liu, Ruble, and Arora (1994) provided a detailed analysis of one such agent, highlighting the distorted tetrahedral geometry around the sulfur atom and the planar quinoxaline ring system, which could contribute to its anticancer properties (Liu, Ruble, & Arora, 1994).

Antimicrobial and Antifungal Screening

Research into novel azetidin-2-ones and quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has shown potent antimicrobial and antifungal activities. Gupta and Halve (2015) synthesized a series of compounds exhibiting significant activity against Aspergillus niger and Aspergillus flavus, suggesting the role of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, the synthesis and evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives highlighted their antimicrobial potential, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Green Synthesis and Antibacterial Activity

Alavi et al. (2017) investigated the green synthesis of quinoxaline sulfonamides, demonstrating their antibacterial effectiveness against Staphylococcus spp. and Escherichia coli. This approach not only provides a sustainable method for producing these compounds but also highlights their potential in addressing bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Herbicide Selectivity and Metabolism

The selectivity of chlorsulfuron, a herbicide, for cereals is attributed to the crop plants' ability to metabolize similar compounds, offering insights into the biological interaction of such chemicals with plants. Sweetser, Schow, and Hutchison (1982) elucidated this selectivity basis, which may provide a framework for designing environmentally friendly herbicides with minimal impact on non-target plants (Sweetser, Schow, & Hutchison, 1982).

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide is the Bifunctional protein GlmU . This protein is found in Haemophilus influenzae , a bacterium that can cause a range of infections in humans.

Mode of Action

It is known to interact with its target, the bifunctional protein glmu . The compound’s interaction with this protein may result in changes that inhibit the protein’s function, thereby affecting the survival and growth of the bacterium.

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to the survival and growth of haemophilus influenzae .

Result of Action

Given its target, it is likely that the compound inhibits the function of the Bifunctional protein GlmU , potentially leading to a decrease in the survival and growth of Haemophilus influenzae.

Action Environment

The action, efficacy, and stability of 4-chloro-N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)benzenesulfonamide can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the stability and efficacy of the compound.

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O3S/c1-26-12-4-11-20-17-18(22-16-6-3-2-5-15(16)21-17)23-27(24,25)14-9-7-13(19)8-10-14/h2-3,5-10H,4,11-12H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQTVSRGZGASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2975538.png)

![2-{[(2-Bromoethyl)amino]methyl}cyclohexanone hydrobromide](/img/structure/B2975539.png)

![N-(1-cyanocyclohexyl)-2-[4-(1-ethyl-1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2975541.png)

![N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B2975544.png)

![Quinoxalin-2-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2975545.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2975547.png)

![3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2975551.png)

![N-[(3-Bromophenyl)methyl]ethane-1-sulfonamide](/img/structure/B2975552.png)